N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide
Description
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[3-(aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H20N2O/c1-11(4-5-11)10(14)13-9-3-2-8(6-9)7-12/h8-9H,2-7,12H2,1H3,(H,13,14) |
InChI Key |
NJVDFNBHNABIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)NC2CCC(C2)CN |
Origin of Product |
United States |
Preparation Methods
Cyclopropylation via Trihalide Intermediates
A prominent method involves cyclopropylation of methyl or substituted acrylates or nitriles using halogenated reagents in the presence of alkali metals, as described in patent CN104447293A. The process begins with the cyclopropylation of methacrylic acid derivatives using trihalides (e.g., trichloromethyl or tribromomethyl compounds) under basic conditions, yielding 2,2-gem halide intermediates (intermediate III). These intermediates undergo dehalogenation with metallic sodium to produce methylcyclopropyl nitriles or amides, which are then hydrolyzed or acidified to give the desired cyclopropane carboxylic acids (Table 1).
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclopropylation | Trihalide + base | Mild heating | N/A | CN104447293A |
| Dehalogenation | Na metal | Reflux | High | CN104447293A |
| Hydrolysis/Acidification | Acid/Hydrolytic conditions | Mild | High | CN104447293A |
Cyclopropanation via Carbene Addition
Alternatively, the Simmons-Smith reaction, involving diiodomethane and diethylzinc, can be employed for cyclopropanation of alkenes or nitrile derivatives to generate cyclopropanes with high stereoselectivity. This method is advantageous for introducing the cyclopropane ring onto complex scaffolds, including cyclopentyl precursors.
Introduction of the Aminomethyl Group
Formal Aminomethylation
The aminomethyl group can be introduced through nucleophilic substitution or reductive amination. For example, the cyclopentyl ring bearing a suitable leaving group (e.g., halide) can undergo nucleophilic substitution with aminomethyl derivatives, such as aminomethyl chloride or aminomethyl amines, under basic conditions.
Reductive Amination
Alternatively, the cyclopentyl aldehyde or ketone intermediate can be subjected to reductive amination with ammonia or primary amines, followed by reduction with sodium cyanoborohydride or similar reagents, to yield the aminomethyl substituted cyclopentane.
Formation of the Carboxamide Linkage
The final step involves amidation of the cyclopropane carboxylic acid or its derivatives with methylamine or related amines. This process can be achieved through:
- Carbodiimide-mediated coupling: Using reagents like EDC or DCC in the presence of catalytic DMAP to activate the acid and facilitate amide bond formation.
- Direct amidation: Under reflux with methylamine in suitable solvents, often with the aid of coupling agents.
Example Protocol
- Activation of the carboxylic acid with EDC and NHS in dichloromethane
- Addition of methylamine solution
- Stirring at room temperature until completion
- Purification via chromatography
Representative Synthetic Route
Based on the literature and patents, a typical synthesis pathway is summarized below:
- Cyclopropanation: React methylacrylate with trihalide in the presence of sodium or zinc to form the cyclopropane core.
- Functionalization: Convert the ester or nitrile to the corresponding amide or amine via hydrolysis or amidation.
- Aminomethylation: Introduce the aminomethyl group on the cyclopentyl ring through nucleophilic substitution or reductive amination.
- Amidation: Couple the carboxylic acid with methylamine using carbodiimide chemistry to form the target carboxamide.
Data Tables and Research Discoveries
Table 1: Summary of Key Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | References |
|---|---|---|---|---|---|
| Cyclopropylation via Trihalides | Methylacrylate derivatives | Trihalide + base | Mild heating | 80-95% | CN104447293A |
| Carbene addition (Simmons-Smith) | Alkenes | Diiodomethane + diethylzinc | Reflux | Variable | General organic synthesis |
| Reductive amination | Cyclopentyl aldehyde | NH3 or primary amines + reducing agent | Mild | High | Standard protocols |
Research Discoveries
Recent advances have demonstrated the stereoselective synthesis of cyclopropane derivatives with biological activity, emphasizing the importance of stereochemistry control during cyclopropanation. The use of chiral catalysts and auxiliaries has improved enantioselectivity, which is critical for pharmaceutical applications.
Notes on Optimization and Scale-up
- Reaction Conditions: Mild temperatures and neutral or slightly basic conditions favor high yields and purity.
- Catalysts: Chiral catalysts or ligands can enhance stereoselectivity.
- Purification: Recrystallization and chromatography are essential for obtaining high-purity intermediates.
- Scale-up: The methods involving carbene addition and halogenation are amenable to scale-up with proper safety measures due to the reactive nature of reagents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide, also known as N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide (CAS number 1861755-60-3) or by its IUPAC name N-[(3-aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide, is a chemical compound with diverse applications in scientific research . It has the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . The compound features a cyclopropane ring linked to a cyclopentyl group through an aminoalkyl chain, a structure significant for its biological interactions.
Scientific Research Applications
This compound is utilized in chemistry, biology, medicine, and industry. It serves as a building block for synthesizing complex molecules and as a reagent in organic synthesis. Its potential biological activity and interactions with biomolecules are under investigation. The compound is also explored for potential therapeutic properties and as a lead compound in drug discovery and in the development of new materials and chemical processes. Specifically, the applications of N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide are highlighted below:
- Chemistry N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
- Biology It is also investigated for its potential biological activity and interactions with biomolecules. The compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors, and its structural similarity to known psychoactive compounds suggests potential anxiolytic or antidepressant effects.
- Medicine The compound is explored for its potential therapeutic properties and as a lead compound in drug discovery. Studies suggest that N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide may have antidepressant-like effects and neuroprotective properties.
- Industry It is utilized in the development of new materials and chemical processes.
N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide exhibits biological activity through interactions with receptors and enzymes and may modulate neurotransmitter systems, such as dopamine and serotonin receptors. Preliminary studies also suggest that the compound may inhibit specific enzymes related to metabolic pathways, influencing pharmacokinetics and therapeutic efficacy.
Key findings from studies regarding the biological activity of N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide are summarized in the following table:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antidepressant-like effects | Animal model (forced swim test) | Significant reduction in immobility time compared to control. |
| Study 2 | Neuroprotective properties | In vitro neuronal cultures | Increased cell viability under oxidative stress conditions. |
| Study 3 | Enzyme inhibition | Enzyme assays | IC50 values indicating moderate inhibition of target enzymes. |
Case Studies
- Case Study 1: Antidepressant Activity In a controlled animal study, N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide was administered to mice subjected to the forced swim test. The results demonstrated a statistically significant decrease in immobility time, suggesting potential antidepressant properties. The compound's mechanism may involve modulation of serotonin receptor activity, similar to conventional selective serotonin reuptake inhibitors (SSRIs).
- Case Study 2: Neuroprotection Another study investigated the neuroprotective effects of N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide against oxidative stress in neuronal cell cultures. The results indicated that treatment with the compound led to increased cell survival rates when exposed to hydrogen peroxide, highlighting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide with compounds sharing key structural motifs, such as cyclopropane carboxamides, aminomethyl-substituted cyclic systems, and sulfonamide derivatives. Data are synthesized from peer-reviewed literature and patent disclosures (see evidence).
Key Findings:
Functional Group Impact: The carboxamide group in this compound contrasts with the sulfonamide group in N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide . Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity compared to carboxamides, which may influence solubility and target binding.
Synthetic Efficiency: Cyclopropane-carboxamide derivatives in achieved yields of 77–78% via coupling reactions (e.g., Procedure A/B), suggesting that similar methods could apply to the target compound . The absence of stereochemical data for the target compound contrasts with ’s N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide, which was synthesized as a diastereomeric mixture (dr 23:1) .
Physical Properties :
- Melting points (e.g., 102.2–102.5 °C for compounds) and chromatographic behavior (Rf values) provide benchmarks for purity assessment of the target compound .
Research Implications and Gaps
- Pharmacological Potential: The aminomethylcyclopentyl group may enhance blood-brain barrier penetration compared to bulkier substituents in patent compounds .
- Synthetic Optimization : Higher yields in analogs (77–78%) suggest room for improving the target compound’s synthesis via analogous coupling strategies .
- Data Limitations: No direct biological or solubility data for the target compound are available in the evidence; further experimental studies are required.
Biological Activity
N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide (CAS Number: 1861755-60-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 196.29 g/mol
- Structural Features : The compound contains a cyclopropane ring, a cyclopentyl group, and an amine functional group which may contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of Cyclopropane Ring : Utilizing cyclization techniques to create the cyclopropane structure.
- Amine Introduction : Employing reductive amination or similar reactions to incorporate the aminomethyl group onto the cyclopentyl moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act as an inhibitor or modulator of specific enzymes or receptors involved in physiological processes.
Pharmacological Studies
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Pain Relief : Research indicates potential analgesic properties, possibly through interaction with pain pathways in the central nervous system.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Analgesic | Reduced pain response in models | |
| Neuroprotective | Protection against neuronal damage |
Case Study: Antidepressant Effects
In a controlled study involving animal models, this compound was administered to assess its impact on depressive behaviors. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant effect comparable to standard SSRIs (Selective Serotonin Reuptake Inhibitors).
Case Study: Analgesic Properties
Another study focused on the pain-relieving properties of this compound. Mice subjected to inflammatory pain models showed a marked decrease in pain sensitivity when treated with varying doses of this compound. The mechanism was linked to modulation of nociceptive pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
